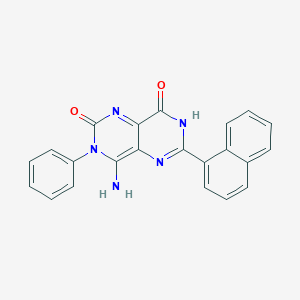
4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione” is a chemical compound with the molecular formula C22H15N5O2 . It is a complex organic molecule that falls under the category of diazaquinazolines .
Molecular Structure Analysis
The molecular structure of this compound is based on the diazaquinazoline core, which is a type of heterocyclic compound. It contains two nitrogen atoms and multiple carbon atoms forming a complex ring structure .Physical And Chemical Properties Analysis
The molecular weight of this compound is 381.39 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
Research indicates a focus on synthesizing novel compounds and polymers with specific properties. For instance, Mallakpour and colleagues have been active in synthesizing novel polyimides and heterocyclic compounds containing azo-naphthol moieties and naphthalene derivatives through cycloaddition reactions. These materials exhibit unique properties suitable for advanced applications due to their structural features. The synthesis processes typically involve multistep reactions, including the formation of diazonium salts, Diels-Alder reactions, and polycondensation, to produce polymers with potential uses in high-performance materials (Mallakpour, Hajipour, & Vahabi, 2003; Mallakpour, Hajipour, & Mahdavian, 2000).
Photophysical Properties and Luminescence
Studies on naphthalene derivatives have explored their photophysical properties, particularly in the context of luminescence. For example, compounds containing naphthalene moieties have been investigated for their potential in creating luminescent materials, which could have applications in optical devices and sensors. These materials are characterized by their ability to exhibit fluorescence or phosphorescence, making them suitable for various technological applications (Ambili Raj, Biju, & Reddy, 2008).
Catalysis and Organic Synthesis
The research also touches on the use of naphthalene and related compounds in catalysis and organic synthesis. For instance, cobalt-catalyzed enantioselective reactions and cycloaddition reactions have been studied, showcasing the utility of these compounds in synthesizing chiral molecules and facilitating specific organic transformations. Such applications are crucial in the pharmaceutical industry and in the synthesis of complex organic molecules (Zhang, Zuo, Wan, & Huang, 2014).
Eigenschaften
IUPAC Name |
4-amino-6-naphthalen-1-yl-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c23-19-17-18(25-22(29)27(19)14-9-2-1-3-10-14)21(28)26-20(24-17)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,23H2,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBBFAIRFGKMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=CC5=CC=CC=C54)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Imino-6-(1-naphthyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)
![5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2737928.png)


![3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2737938.png)




![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2737945.png)